2-Bromo-4-fluoro-6-nitroaniline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157607. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

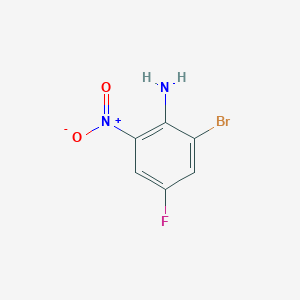

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-4-fluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYDUPDSEDHSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303268 | |

| Record name | 2-bromo-4-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10472-88-5 | |

| Record name | 10472-88-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-fluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-fluoro-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Multifunctional Scaffold for Complex Molecular Architectures

The significance of 2-Bromo-4-fluoro-6-nitroaniline lies in its capacity to serve as a multifunctional building block. Organic building blocks are fundamental molecular entities that form the basis for constructing more complex organic compounds. google.com They are essential in the synthesis of a vast range of molecules, including pharmaceuticals, polymers, and agrochemicals. google.com The utility of a building block is greatly enhanced when it possesses multiple, selectively addressable functional groups, a characteristic exemplified by this compound.

The strategic placement of the bromo, fluoro, and nitro groups on the aniline (B41778) ring allows chemists to orchestrate a series of reactions with a high degree of control. For instance, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through acylation or by forming heterocyclic rings. The fluorine atom can enhance the metabolic stability of drug candidates or be a site for nucleophilic aromatic substitution under specific conditions. This ability to perform selective and sequential reactions is a cornerstone of modern synthetic strategy, enabling the efficient construction of intricate molecular frameworks.

Below is a table summarizing the key properties of this versatile building block:

| Property | Value | Source |

| CAS Number | 10472-88-5 | ChemScene |

| Molecular Formula | C₆H₄BrFN₂O₂ | ChemScene |

| Molecular Weight | 235.01 g/mol | ChemScene |

| Appearance | Light yellow to Brown powder to crystal | TCI America |

| Purity | ≥98% | ChemScene |

Bridging Disciplines: from Organic Synthesis to Medicinal Innovations

The interdisciplinary relevance of 2-Bromo-4-fluoro-6-nitroaniline is most prominent at the intersection of organic synthesis and medicinal chemistry. In medicinal chemistry, organic building blocks are crucial for the modular synthesis of novel drug candidates. chemicalbook.com The structural motifs present in this compound are found in various biologically active compounds.

The synthesis of kinase inhibitors, a significant class of anticancer drugs, often involves the construction of complex heterocyclic cores. The reactive handles on this compound provide a versatile platform for building such scaffolds. For example, new quinazoline (B50416) derivatives, a class of compounds known for their kinase inhibitory activity, have been designed and synthesized to target enzymes like Aurora A kinase, which is implicated in cancer. nih.gov

The Evolving Research Landscape and Future Horizons

Electrophilic Aromatic Substitution Reactions of this compound

The aromatic ring of this compound is significantly deactivated towards electrophilic attack. This is due to the powerful electron-withdrawing nature of the nitro group and the moderate inductive withdrawal from the bromine and fluorine atoms. While the amino group is a strong activator, its effect is largely negated by the other substituents.

Halogenation and Nitration Studies on the Aromatic Ring System of this compound

Further electrophilic substitution on the this compound ring, such as additional halogenation or nitration, is not commonly reported in the literature and is expected to be challenging. The combined deactivating effect of the existing nitro and halo substituents renders the benzene (B151609) ring electron-poor and thus highly resistant to attack by electrophiles.

For a typical nitration reaction, which requires strongly acidic conditions (e.g., a mixture of nitric and sulfuric acid), the basic amino group would be protonated to form the anilinium ion (-NH₃⁺). This ion is a powerful deactivating, meta-directing group, which would further suppress the reactivity of the already electron-deficient ring. nih.gov Similarly, electrophilic halogenation would face the same hurdle of a highly deactivated substrate. While the synthesis of related compounds like 2-bromo-6-chloro-4-nitroaniline (B165282) can be achieved by brominating 2-chloro-4-nitroaniline, the starting material is less deactivated than the title compound. chemicalbook.com

Friedel-Crafts Reactions with this compound

Friedel-Crafts alkylation and acylation reactions are fundamentally incompatible with substrates like this compound for two primary reasons. nih.govclockss.orgyoutube.comgoogle.com First, the reaction is ineffective on aromatic rings bearing strong electron-withdrawing groups, such as a nitro group, as they deactivate the ring towards the electrophilic carbocation or acylium ion. clockss.orgnih.gov Second, the amino group present in the molecule acts as a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. youtube.com This interaction forms a complex that deactivates the catalyst and introduces a positive charge on the nitrogen, further deactivating the aromatic ring. nih.govchemicalbook.com Consequently, Friedel-Crafts reactions are not a viable pathway for the functionalization of this compound.

Nucleophilic Aromatic Substitution Reactions Involving this compound

In contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it an excellent candidate for nucleophilic aromatic substitution (SₙAr). The strong electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack, facilitating the displacement of a leaving group. nih.gov

Displacement of Halogen and Nitro Groups in this compound

In this compound, both the bromine atom (ortho to -NO₂) and the fluorine atom (para to -NO₂) are activated towards displacement by nucleophiles. The general mechanism involves the attack of a nucleophile on the carbon bearing the halogen, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of the halide ion to restore aromaticity. nih.gov

Fluorine is typically a better leaving group than bromine in SₙAr reactions due to its higher electronegativity, which makes the attached carbon more electrophilic and helps stabilize the transition state. However, the C-Br bond is weaker than the C-F bond, which can influence reactivity. Studies on related compounds, such as the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, demonstrate the displacement of a bromine atom positioned ortho to a nitro group. clockss.org Furthermore, the synthesis of 2-fluoro-4-nitroaniline (B181687) from 3,4-difluoronitrobenzene (B149031) by reaction with ammonia (B1221849) highlights the feasibility of displacing a fluorine atom activated by a para-nitro group. google.com While specific studies on the competitive displacement in this compound are not widely documented, both halogens are considered potential sites for nucleophilic attack. The displacement of the nitro group itself is less common but can occur under specific conditions with powerful nucleophiles.

Amination and Alkoxylation Reactions of this compound

Amination and alkoxylation are specific examples of SₙAr reactions where amines or alkoxides act as nucleophiles. These reactions are expected to proceed on this compound, leading to the substitution of either the bromine or fluorine atom. For instance, the reaction with a primary or secondary amine could yield a diamino-nitrobenzene derivative, while reaction with an alkoxide (e.g., sodium methoxide) would produce a bromo-fluoro-nitroanisole derivative.

The synthesis of substituted benzimidazoles from related o-phenylenediamine (B120857) precursors often involves an intramolecular nucleophilic attack, demonstrating the utility of such amination reactions. sigmaaldrich.com While direct experimental data for amination or alkoxylation of this compound is limited in readily available literature, the principles of SₙAr on activated halo-nitroaromatics strongly suggest that such transformations are chemically feasible. The table below outlines potential products from these reactions.

| Nucleophile | Potential Leaving Group | Potential Product Name |

|---|---|---|

| Ammonia (NH₃) | Fluorine | 2-Bromo-6-nitrobenzene-1,4-diamine |

| Ammonia (NH₃) | Bromine | 4-Fluoro-6-nitrobenzene-1,2-diamine |

| Sodium Methoxide (NaOCH₃) | Fluorine | 2-Bromo-4-methoxy-6-nitroaniline |

| Sodium Methoxide (NaOCH₃) | Bromine | 4-Fluoro-2-methoxy-6-nitroaniline |

Cross-Coupling Reactions Utilizing this compound

The presence of a bromine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is a common reaction site for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.

Prominent examples of such reactions include the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. nih.govnih.govthieme-connect.de

Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, yielding a substituted 4-fluoro-6-nitro-[1,1'-biphenyl]-2-amine derivative. Studies on substrates like 2-bromo-4-chlorophenyl derivatives show successful selective Suzuki coupling at the bromine position. nih.gov

Heck Reaction: The Heck reaction could couple the title compound with an alkene, such as styrene (B11656) or an acrylate, to introduce a vinyl substituent at the 2-position. The reaction is known to tolerate a wide variety of functional groups, including nitro and fluoro groups on the aryl halide. thieme-connect.de

Buchwald-Hartwig Amination: This reaction provides a route to form a new C-N bond by coupling this compound with a primary or secondary amine. This would result in the formation of a substituted N²,4-difluoro-6-nitrobenzene-1,2-diamine. The Buchwald-Hartwig amination is particularly effective for coupling aryl halides with a broad range of amines. nih.gov

The table below summarizes the key features of these potential cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | General Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C | Substituted Biaryl Amine |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Phosphine Ligand, Base | C-C | Stilbene Derivative |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Phosphine Ligand (e.g., XPhos), Base (e.g., NaOᵗBu) | C-N | Substituted Diamine |

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. nih.govlibretexts.org In the case of this compound, the bromine atom serves as the leaving group, allowing for the introduction of various aryl, heteroaryl, alkenyl, or alkyl substituents at this position. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents. nih.gov

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The presence of the electron-withdrawing nitro and fluoro groups in this compound can enhance the rate of the oxidative addition step.

Research has demonstrated the successful application of Suzuki-Miyaura coupling to ortho-bromoanilines, a class of compounds to which this compound belongs. nih.gov These reactions can be carried out without the need to protect the amino group, simplifying the synthetic process. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific boronic acid or ester being used.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Substituted Bromoanilines

| Entry | Bromoaniline Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | >95 |

| 2 | 2-Bromo-4-nitroaniline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 85 |

| 3 | 2-Bromo-4-fluoroaniline | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 92 |

This table presents representative examples of Suzuki-Miyaura reactions on related bromoaniline structures to illustrate the general conditions and outcomes. Specific data for this compound may vary.

Sonogashira Coupling and Other Palladium-Catalyzed Reactions of this compound

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org For this compound, the Sonogashira coupling provides a direct route to synthesize 2-alkynyl-4-fluoro-6-nitroanilines, which are valuable intermediates for more complex molecules. The reaction is known for its mild conditions, often being conducted at room temperature. wikipedia.orgresearchgate.net

The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl > F. libretexts.org Therefore, the bromo substituent in this compound is well-suited for this transformation. The mechanism involves a palladium cycle, similar to the Suzuki-Miyaura coupling, and a copper cycle that facilitates the formation of a copper acetylide intermediate. wikipedia.org

Beyond Sonogashira coupling, this compound can participate in other palladium-catalyzed reactions. These include the Heck reaction, for the synthesis of alkenylated anilines, and the Buchwald-Hartwig amination, for the formation of C-N bonds. The versatility of palladium catalysis allows for a wide range of functional groups to be introduced at the position of the bromine atom, significantly expanding the synthetic utility of this compound. mdpi.com

Table 2: Overview of Palladium-Catalyzed Reactions

| Reaction Type | Coupling Partner | Key Reagents | Product Type |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted aniline (B41778) |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted aniline |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Di- or Tri-substituted aniline |

Reductive and Oxidative Transformations of this compound

The nitro and amino groups of this compound are amenable to various reductive and oxidative transformations, providing pathways to a range of functionalized aniline derivatives.

Reduction of the Nitro Group in this compound to an Amine

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, leading to the formation of primary amines. sci-hub.storganic-chemistry.org In the case of this compound, this reduction yields 3-bromo-5-fluorobenzene-1,2-diamine. uni.lu This diamine is a valuable building block for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines.

A variety of reducing agents can be employed for this transformation, with the choice often dictated by the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), and chemical reduction with reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid or with ammonium (B1175870) chloride. prepchem.com It is crucial to select conditions that selectively reduce the nitro group without affecting the bromo and fluoro substituents. For instance, strong reducing agents like lithium aluminum hydride are generally not used as they can also reduce other functional groups. jsynthchem.com

Table 3: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Selectivity |

| H₂, Pd/C | Methanol or Ethanol, room temperature | High, generally compatible with halogens |

| SnCl₂·2H₂O | Concentrated HCl, heat | Effective, but can be acidic |

| Fe, NH₄Cl | Ethanol/Water, reflux | Mild and often chemoselective |

| Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | Ethanol | Can be a milder alternative jsynthchem.com |

Oxidation Reactions of the Amine Functionality in this compound

The primary amino group of this compound can undergo oxidation to various nitrogen-containing functional groups. One of the most common and synthetically useful transformations is diazotization. This reaction involves treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate. google.com

These diazonium salts can then undergo a variety of subsequent reactions, known as Sandmeyer or Schiemann reactions, to introduce a wide range of substituents onto the aromatic ring, replacing the amino group. For example, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups. The Schiemann reaction, involving tetrafluoroborate (B81430) salts, is a classic method for introducing a fluorine atom. google.com

Direct oxidation of the amine group to a nitro group is also possible, though it can be challenging to achieve selectively without affecting other parts of the molecule. acs.org Reagents such as peroxy acids are often used for this purpose. The specific reaction conditions must be carefully controlled to prevent over-oxidation or side reactions.

Iv. Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Fluoro 6 Nitroaniline and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-4-fluoro-6-nitroaniline

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For a substituted aniline (B41778) like this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its structure.

The ¹H and ¹³C NMR spectra of this compound are dictated by the substitution pattern on the benzene (B151609) ring. The presence of a bromine atom, a fluorine atom, a nitro group, and an aniline group creates a unique electronic environment for each proton and carbon atom.

In the ¹H NMR spectrum, the two aromatic protons (H-3 and H-5) are expected to appear as distinct signals in the downfield region. The H-3 proton would likely appear as a doublet of doublets, split by the adjacent H-5 proton and through-space coupling to the fluorine atom at C-4. Similarly, the H-5 proton would also present as a doublet of doublets, showing coupling to both H-3 and the fluorine atom. The amine (NH₂) protons typically appear as a broad singlet.

The ¹³C NMR spectrum would display six unique signals for the aromatic carbons, as the substitution pattern removes all symmetry. The carbon atoms bonded to electronegative substituents (C-Br, C-F, C-NO₂, C-NH₂) will have their chemical shifts significantly influenced. Notably, the signals for carbons C-3, C-4, and C-5 will exhibit splitting due to coupling with the fluorine atom (J-coupling), which is a key diagnostic feature. The carbon directly bonded to fluorine (C-4) will show a large one-bond coupling constant (¹JCF), while the adjacent carbons (C-3 and C-5) will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

Predicted NMR Spectral Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||||

|---|---|---|---|---|---|

| Proton Position | Predicted δ (ppm) | Predicted Multiplicity | Carbon Position | Predicted δ (ppm) | Key Couplings |

| H-3 | ~8.0-8.3 | dd | C-1 | ~140-145 | - |

| H-5 | ~7.5-7.8 | dd | C-2 | ~110-115 | - |

| -NH₂ | ~6.0-7.0 (broad) | s | C-3 | ~125-130 | ²JCF |

| C-4 | ~155-160 (d) | ¹JCF (~240-250 Hz) | |||

| C-5 | ~115-120 | ²JCF | |||

| C-6 | ~135-140 | ³JCF |

For fluorine-containing compounds, ¹⁹F NMR is a highly sensitive and informative technique. In this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at C-4. The chemical shift of this signal provides insight into the electronic environment around the fluorine. Furthermore, this signal would be split into a doublet of doublets due to coupling with the two neighboring aromatic protons, H-3 and H-5, confirming their ortho relationship to the fluorine atom.

Two-dimensional (2D) NMR techniques are essential for the definitive assignment of complex structures, including derivatives of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H-3 and H-5 protons, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of C-3 and C-5.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. It would be instrumental in assigning the quaternary (non-protonated) carbons. For example, correlations from the H-3 proton to C-1, C-2, and C-5 would help confirm their positions relative to H-3. Similarly, correlations from the amine protons could help assign C-1 and C-6.

Vibrational Spectroscopy (FTIR and Raman) of this compound

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying functional groups, with each technique providing complementary information based on the selection rules of molecular vibrations (change in dipole moment for FTIR, change in polarizability for Raman).

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its primary functional groups.

N-H Vibrations: The aniline group gives rise to two sharp N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H bending (scissoring) mode is also expected around 1600-1640 cm⁻¹.

NO₂ Vibrations: The nitro group is characterized by two strong absorption bands. The asymmetric stretching vibration (νas) typically appears in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration (νs) is found at 1300-1370 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region.

C-X Vibrations: The C-F stretching vibration gives a strong band, typically in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration is found at lower wavenumbers, generally in the 500-650 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | 3450-3500 | Medium-Strong |

| Symmetric N-H Stretch | -NH₂ | 3350-3400 | Medium-Strong |

| Aromatic C-H Stretch | Ar-H | 3050-3150 | Medium-Weak |

| N-H Bend (Scissoring) | -NH₂ | 1600-1640 | Strong |

| Asymmetric NO₂ Stretch | -NO₂ | 1500-1570 | Very Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1400-1600 | Variable |

| Symmetric NO₂ Stretch | -NO₂ | 1300-1370 | Very Strong |

| C-F Stretch | Ar-F | 1200-1300 | Strong |

| C-Br Stretch | Ar-Br | 500-650 | Medium-Strong |

Comparing the vibrational spectra of this compound with its analogs provides valuable structure-property insights. For instance, studies on compounds like 2-bromo-6-chloro-4-fluoroaniline (B1268482) researchgate.net and 2-bromo-4-methylaniline (B145976) nih.gov highlight how substituent changes affect the vibrational frequencies.

Effect of Halogen Substitution: In comparing this compound with an analog like 2,6-dibromo-4-nitroaniline (B165464) nih.gov, replacing the fluorine with a heavier bromine atom would lead to a downward shift in the corresponding C-X stretching frequency.

Effect of Electron-Donating/Withdrawing Groups: Comparing the title compound with 2-bromo-4-methylaniline nih.gov demonstrates the influence of the nitro group. The strong electron-withdrawing nature of the NO₂ group in this compound tends to lower the frequency of the N-H stretching vibrations compared to the electron-donating methyl group, due to changes in the electron density on the nitrogen atom. Theoretical and experimental studies on 2-bromo-6-chloro-4-fluoroaniline show how computational methods (DFT) can be used to assign vibrational modes with high accuracy. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis of this compound

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₆H₄BrFN₂O₂), the molecular weight is 235.01 g/mol . chemscene.com The electron ionization mass spectrum (EI-MS) would be expected to show a prominent molecular ion peak (M⁺). A critical diagnostic feature would be the isotopic pattern of this peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will display two peaks of nearly equal intensity for the molecular ion: one at m/z 234 (for the ⁷⁹Br isotope) and one at m/z 236 (for the ⁸¹Br isotope).

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group.

Loss of NO₂: A significant fragment would be expected at [M - 46]⁺, corresponding to the loss of a nitro radical (•NO₂).

Loss of Br: Fragmentation via the cleavage of the C-Br bond would result in a fragment at [M - 79/81]⁺.

Loss of CO: Subsequent fragmentation of the resulting ions can involve the loss of carbon monoxide (CO), a common pathway for phenolic or anilinic ions.

Analysis of related compounds, such as 2-bromo-4-nitroaniline, supports these predicted pathways, where losses of Br and NO₂ are primary fragmentation events. researchgate.netnih.gov

X-ray Crystallography for Definitive Structural Confirmation of this compound and its Crystalline Derivatives

While the specific crystal structure of this compound remains to be determined, X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the crystal lattice.

Crystal Packing and Intermolecular Interactions in Analagous Compounds

The crystal structures of related nitroanilines are stabilized by a network of intermolecular interactions. For instance, in 2-bromo-4,6-dinitroaniline, the crystal structure is stabilized by N—H···O and C—H···O hydrogen bonds. nih.gov Additionally, a C—Br···π interaction, with a Br···Cg (centroid of the aromatic ring) distance of 3.5024 (12) Å, and a close O···Br contact of 3.259 (2) Å contribute to the formation of a three-dimensional network. nih.govnih.gov

Interactive Data Table: Intermolecular Interactions in Related Nitroanilines

| Compound | Interaction Type | Donor-H···Acceptor | Distance (Å) | Symmetry Code | Reference |

| 2-bromo-4,6-dinitroaniline | N—H···O | nih.gov | |||

| 2-bromo-4,6-dinitroaniline | C—H···O | nih.gov | |||

| 2-bromo-4,6-dinitroaniline | C—Br···π | 3.5024 (12) | nih.govnih.gov | ||

| 2-bromo-4,6-dinitroaniline | O···Br | 3.259 (2) | nih.govnih.gov | ||

| 2-bromo-4-nitroaniline | N—H···N | nih.govresearchgate.net | |||

| 2-bromo-4-nitroaniline | N—H···O | nih.govresearchgate.net | |||

| 2-bromo-4-nitroaniline | N—H···Br (intramolecular) | nih.govresearchgate.net |

Dihedral Angle Analysis and Conformational Aspects of Analagous Compounds

The conformation of nitroaniline derivatives is largely defined by the dihedral angles between the plane of the benzene ring and the substituents, particularly the nitro and amino groups. In 2-bromo-4,6-dinitroaniline, the dihedral angles between the nitro groups and the aniline ring are relatively small, measured at 2.04 (3)° and 1.18 (4)°. nih.govnih.gov This indicates a high degree of planarity for the molecule.

In the case of 2-bromo-4-nitroaniline, the dihedral angle between the nitro group and the aromatic ring is 4.57 (4)°. nih.govresearchgate.net This molecule also exhibits an intramolecular N—H···Br interaction, which results in the formation of a nearly planar five-membered ring, having a dihedral angle of 1.64 (6)° with respect to the aromatic ring. nih.govresearchgate.net These findings suggest that the substituents on the aniline ring in this compound would likely adopt a conformation that minimizes steric hindrance while maximizing stabilizing intramolecular interactions, resulting in a relatively planar molecular geometry.

Interactive Data Table: Dihedral Angles in Related Nitroanilines

| Compound | Dihedral Angle Description | Angle (°) | Reference |

| 2-bromo-4,6-dinitroaniline | Nitro group and aniline ring | 2.04 (3) | nih.govnih.gov |

| 2-bromo-4,6-dinitroaniline | Nitro group and aniline ring | 1.18 (4) | nih.govnih.gov |

| 2-bromo-4-nitroaniline | Nitro group and aromatic ring | 4.57 (4) | nih.govresearchgate.net |

| 2-bromo-4-nitroaniline | Intramolecular N—H···Br ring and aromatic ring | 1.64 (6) | nih.govresearchgate.net |

V. Computational Chemistry and Quantum Mechanical Studies of 2 Bromo 4 Fluoro 6 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 2-Bromo-4-fluoro-6-nitroaniline

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency. A DFT study of this compound would involve calculating the total energy of the molecule as a function of its electron density. This approach would allow for geometry optimization to find the most stable three-dimensional arrangement of its atoms and would serve as the foundation for exploring its electronic properties and chemical reactivity. For instance, similar calculations on the related compound 2-bromo-6-chloro-4-fluoroaniline (B1268482) have been performed using the B3LYP level of theory to determine its optimized geometry and other parameters. researchgate.net

HOMO-LUMO Analysis and Frontier Molecular Orbitals of this compound

Within the framework of Frontier Molecular Orbital (FMO) theory, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. sigmaaldrich.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. equationchemical.com

A theoretical analysis would calculate the energies of these orbitals. The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron, while the LUMO's energy is related to the electron affinity, the energy released when an electron is added. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. researchgate.netthaiscience.info A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the distribution of the HOMO and LUMO across the aromatic ring and its substituents (bromo, fluoro, nitro, and amino groups) would reveal the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping of this compound

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netthaiscience.info

For this compound, an MEP map would highlight the electronegative oxygen atoms of the nitro group and the nitrogen of the amino group as regions of high electron density (red or yellow). In contrast, the hydrogen atoms of the amino group and regions near the electron-withdrawing substituents would likely show positive potential (blue). researchgate.net This map provides a clear, intuitive guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. thaiscience.info

Natural Bond Orbital (NBO) Analysis for Electron Delocalization in this compound

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and delocalization of electron density within a molecule. researchgate.netresearchgate.net It transforms the complex, delocalized molecular orbitals into localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. researchgate.net

Ab Initio Methods and Semi-Empirical Calculations on this compound

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for more complex calculations. researchgate.net While computationally intensive, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory offer very high accuracy.

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster but potentially less accurate than ab initio or DFT methods. A comparative study using these different levels of theory for this compound would be valuable. For example, comparing the optimized geometries and energies from HF, DFT, and semi-empirical methods would help validate the results and provide a more complete understanding of the molecule's properties. In studies of similar molecules, both HF and DFT methods have been used to compute vibrational wavenumbers and optimized geometrical parameters. researchgate.net

Prediction of Spectroscopic Properties and Vibrational Frequencies for this compound

Computational methods are widely used to predict spectroscopic data, such as infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the vibrational frequencies corresponding to the molecule's normal modes. researchgate.netnih.gov

A theoretical vibrational analysis of this compound would produce a set of calculated frequencies and intensities. These theoretical spectra can be compared with experimental data to aid in the assignment of observed spectral bands to specific molecular motions, such as the stretching of the N-H bonds in the amino group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, and various vibrations of the aromatic ring. nih.gov Theoretical calculations often include a scaling factor to better match experimental results. nih.gov Furthermore, methods like Time-Dependent DFT (TD-DFT) can predict electronic transitions, providing insight into the molecule's UV-Visible absorption spectrum. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum mechanical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For this compound, MD simulations could be used to perform a conformational analysis, exploring the rotational freedom around its single bonds, particularly the C-N bond of the amino group. These simulations, often performed with the molecule in a solvent to mimic real-world conditions, would reveal the most populated conformations and the energy barriers between them. This provides insight into the molecule's flexibility and its dynamic behavior in solution.

Vi. Applications of 2 Bromo 4 Fluoro 6 Nitroaniline in Advanced Organic Synthesis and Materials Science

Synthesis of Heterocyclic Compounds Derived from 2-Bromo-4-fluoro-6-nitroaniline

The functional group array of this compound makes it an ideal substrate for constructing various heterocyclic systems, which are core components of many pharmaceuticals and functional materials. rsc.orgbham.ac.uk

The indole (B1671886) nucleus is a ubiquitous motif in biologically active compounds and natural products. uninsubria.it Substituted anilines, such as this compound, are key precursors for several indole synthesis methodologies. A common strategy involves the reductive cyclization of an ortho-substituted nitroaromatic compound. tsijournals.com

For instance, the nitro group of this compound can be made to react with a suitable partner to build the pyrrole (B145914) ring component of the indole. A plausible pathway involves the reaction of the aniline (B41778) with a dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to form an enamine, followed by reductive cyclization of the adjacent nitro group, often using iron in acetic acid. tsijournals.com This would theoretically lead to the formation of a highly substituted 5-bromo-7-fluoroindole. The bromo and fluoro substituents remain on the indole core, providing handles for further diversification.

Table 1: Major Indole Synthesis Methods Applicable to Aniline Derivatives

| Synthesis Method | Description | Potential Applicability to Precursor |

|---|---|---|

| Fischer Indole Synthesis | Reaction of an arylhydrazine with an aldehyde or ketone. nih.gov | The aniline group can be converted to a hydrazine, which then undergoes cyclization. |

| Leimgruber–Batcho Indole Synthesis | Starts from an o-nitrotoluene derivative. | Not directly applicable, but reductive cyclization of the nitro group is a related concept. nih.gov |

| Reissert Indole Synthesis | Condensation of o-nitro-toluene with diethyl oxalate (B1200264) followed by reductive cyclization. | The core principle of reductive cyclization of a nitro group is relevant. |

| Reductive Cyclization | An intramolecular reaction where a nitro group is reduced and cyclizes with an adjacent side chain. tsijournals.com | Highly relevant; the nitro group can cyclize with a suitably introduced ortho side chain. |

Azetidines, four-membered nitrogen-containing heterocycles, are prized motifs in medicinal chemistry due to their unique conformational constraints and biological activities. rsc.orgfrontiersin.org Their synthesis is challenging due to ring strain, but several methods utilize precursors that can be derived from this compound. bham.ac.uknsf.gov

A primary strategy for azetidine (B1206935) synthesis is the intramolecular cyclization of a γ-amino halide or alcohol. frontiersin.orgorganic-chemistry.org this compound can be chemically modified to create such a precursor. For example, the aniline nitrogen can be alkylated with a three-carbon chain containing a terminal leaving group (like a halide or a mesylate). Subsequent intramolecular SN2 displacement by the nitrogen atom would form the azetidine ring. bham.ac.uk The resulting azetidine would be attached to a highly functionalized aromatic ring, offering a scaffold for complex drug design.

Table 2: Common Strategies for Azetidine Synthesis

| Synthesis Strategy | Mechanism | Relevance to Precursor |

|---|---|---|

| Intramolecular Cyclization | A γ-haloamine undergoes an internal SN2 reaction to close the four-membered ring. bham.ac.uk | The aniline nitrogen can be functionalized with a suitable alkyl chain to create the necessary precursor. |

| [2+2] Cycloaddition | Photochemical or thermal reaction between an imine and an alkene. rsc.orgorganic-chemistry.org | The aniline group could be converted into an imine for participation in such reactions. |

| Ring Expansion/Contraction | Expansion of aziridines or contraction of pyrrolidones. organic-chemistry.org | Less direct, but derivatives could potentially be converted to these starting materials. |

| Aminolysis of Epoxides | Intramolecular attack of an amine on an epoxide ring. frontiersin.org | The aniline could be modified to include a side chain that is then epoxidized. |

Role of this compound as an Intermediate for Specialty Chemicals and Advanced Materials

The unique substitution pattern of this compound makes it a valuable intermediate for creating molecules with specific, high-performance properties. bham.ac.ukchemicalbook.com

While direct polymerization of this compound is not widely reported, its derivatives hold significant potential for creating advanced polymers and coatings. The amino group provides a reactive site for polymerization reactions, such as the formation of polyamides or polyimides, which are known for their thermal stability.

Furthermore, the fluoro- and nitro- groups can impart desirable properties to the resulting materials. Fluorinated polymers are known for their chemical resistance, low surface energy (leading to hydrophobic and oleophobic properties), and thermal stability. The nitro group, being strongly electron-withdrawing, can be used to create materials with interesting non-linear optical (NLO) properties. The bromine atom serves as a site for post-polymerization modification or as a reactive handle for creating cross-linked networks, enhancing the mechanical strength and thermal properties of the material.

The compound is a quintessential building block in medicinal chemistry, offering multiple points for diversification to create libraries of potential drug candidates. pharmint.netnbinno.comchemscene.com The utility of each functional group is well-established in drug design and discovery.

Fluorine: The introduction of a fluorine atom can significantly enhance a drug's metabolic stability by blocking sites of oxidative metabolism. It can also increase binding affinity to target proteins through favorable electrostatic interactions and alter the acidity (pKa) of nearby functional groups.

Bromine: The bromo substituent is an exceptionally useful handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions allow for the facile construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures from simpler fragments.

Amine and Nitro Groups: The primary amine is a key nucleophile and a site for forming amide, sulfonamide, or urea (B33335) linkages, which are common in drug molecules. The nitro group is a versatile precursor that can be readily reduced to a second amino group, creating a diamino-substituted ring. This diamine can then be used to construct heterocyclic rings or to introduce two distinct substituents.

Derivatization of this compound for Tailored Properties

The true power of this compound as a building block lies in the selective chemical manipulation of its functional groups to produce a vast array of derivatives with tailored properties. bham.ac.ukchemicalbook.com

The reactivity of each functional group can be independently addressed:

Amino Group: Can undergo acylation to form amides, alkylation, or reaction with sulfonyl chlorides to form sulfonamides. It can also be converted into a diazonium salt, which is a versatile intermediate that can be substituted with a wide range of other groups (e.g., -OH, -CN, other halogens) via Sandmeyer or related reactions.

Nitro Group: Its primary transformation is reduction to an amine, typically using reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This unmasks a new reactive site, enabling further functionalization.

Bromo Group: Serves as a key site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, and other groups. This is one of the most powerful methods for elaborating the molecular skeleton.

Table 3: Derivatization Potential of this compound

| Functional Group | Reaction Type | Product Class/Potential Use |

|---|---|---|

| Amino (-NH₂) | Diazotization -> Sandmeyer | Aryl Halides, Nitriles, Phenols |

| Acylation | Amides (pharmaceuticals, polymers) | |

| Sulfonylation | Sulfonamides (pharmaceuticals) | |

| Nitro (-NO₂) | Reduction | Anilines (dyes, pharmaceuticals, building blocks) |

| Bromo (-Br) | Suzuki Coupling | Bi-aryl compounds (medicinal chemistry, materials) |

| Sonogashira Coupling | Aryl-alkynes (organic electronics) | |

| Buchwald-Hartwig Amination | Di- or Tri-arylamines (OLEDs, materials) |

This extensive reactivity profile solidifies the position of this compound as a cornerstone intermediate for creating functional molecules for a wide range of scientific and industrial applications.

Introduction of Diverse Functional Groups via this compound Reactivity

The chemical architecture of this compound offers three distinct points of reactivity: the bromo, nitro, and amino functional groups. This trifunctional nature allows for a programmed, stepwise introduction of diverse chemical moieties, making it a valuable scaffold in complex organic synthesis. The reactivity of each group is influenced by the electronic and steric environment created by the others on the aromatic ring.

Reactivity of the Bromo Group: The carbon-bromine bond is a key site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is a powerful tool for this transformation. libretexts.orgyoutube.com Research has shown that an efficient Suzuki-Miyaura reaction can be conducted on unprotected ortho-bromoanilines, tolerating a wide variety of boronic esters including those with benzyl, alkyl, aryl, and heteroaromatic groups. nih.gov The presence of a nitro group is often compatible with these reaction conditions. nih.gov This allows for the direct attachment of new carbon-based substituents at the C2 position. More recent developments have even demonstrated the possibility of using the nitro group itself as a coupling partner, offering an alternative strategy for biaryl synthesis. organic-chemistry.org

Reactivity of the Nitro Group: The nitro group at the C6 position is a versatile functional handle, primarily through its reduction to an amine. This transformation is fundamental as it dramatically alters the electronic properties of the molecule and provides a new nucleophilic center. A wide array of reagents can achieve this reduction, including metals in acidic media (such as iron or tin in HCl) or catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni). masterorganicchemistry.comyoutube.com The choice of method is critical to preserve other functional groups. For instance, in halogenated nitroaromatics, platinum-based catalysts are often preferred over palladium to minimize dehalogenation, ensuring the bromine atom remains intact. google.com The resulting diamine can then be used in subsequent reactions, such as the formation of heterocyclic rings.

Reactivity of the Amino Group: The primary amino group at the C1 position is a potent nucleophile and a strongly activating, ortho-para director for further electrophilic aromatic substitution. youtube.com However, its reactivity is tempered in this molecule by the bulky bromo substituent at one ortho position and the strongly deactivating nitro group at the other. youtube.com To achieve selective reactions and prevent unwanted side products, the amino group is often "protected" by converting it into an amide, for example, through reaction with acetic anhydride. masterorganicchemistry.comquora.com This temporarily reduces its activating influence. quora.com Once the desired transformations are completed elsewhere on the molecule, the protecting group can be removed by hydrolysis to restore the free amine. masterorganicchemistry.com

The following table summarizes the potential transformations for introducing functional diversity using this compound as a starting material.

| Functional Group | Reaction Type | Typical Reagents | Resulting Structure |

| Bromo (C2) | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl/Alkyl group at C2 |

| Nitro (C6) | Reduction | Fe/HCl or H₂/Pt | Amino group at C6 |

| Amino (C1) | Acylation (Protection) | Acetic Anhydride (Ac₂O) | Acetamide at C1 |

| Amino (C1) | Diazotization (after nitro reduction) | NaNO₂, HCl | Diazonium salt for further substitution |

This table represents expected reactivities based on general principles of organic chemistry and studies on similarly substituted anilines.

Modulation of Electronic and Steric Effects in this compound Derivatives

The substitution pattern of this compound creates a complex interplay of electronic and steric effects that govern its properties and reactivity. These effects can be finely tuned in its derivatives to influence everything from reaction outcomes to the final properties of materials.

Electronic Effects: The electronic character of the aromatic ring is dictated by the combined inductive and resonance (mesomeric) effects of its substituents.

Amino Group (-NH₂): Strongly electron-donating through resonance (+M effect) by delocalizing its lone pair into the ring, but weakly electron-withdrawing by induction (-I effect). The +M effect is dominant.

Nitro Group (-NO₂): Strongly electron-withdrawing through both resonance (-M effect) and induction (-I effect). numberanalytics.com

Halogens (-F, -Br): Electron-withdrawing via the inductive effect (-I) but electron-donating via resonance (+M) due to their lone pairs. For halogens, the inductive effect typically outweighs the resonance effect.

The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. numberanalytics.com Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.

| Substituent | Hammett Constant (σ_para) | Electronic Effect |

| -NO₂ | +0.78 | Strongly Electron-Withdrawing |

| -Br | +0.23 | Electron-Withdrawing |

| -F | +0.06 | Weakly Electron-Withdrawing |

| -NH₂ | -0.66 | Strongly Electron-Donating |

Data sourced from established literature on Hammett constants. acs.org

The net result is an electron-poor aromatic ring, with the positions ortho and para to the amino group being significantly less electron-rich than in aniline itself due to the powerful withdrawing nature of the nitro group. Computational studies on substituted anilines show a strong correlation between substituent electronic effects and molecular properties like the C-N bond length and the pKa of the amino group. nih.gov

Steric Effects: A defining feature of this compound is the presence of two substituents in the positions ortho to the amino group. This arrangement leads to a phenomenon known as the ortho effect , which has significant steric consequences. byjus.com

Steric Inhibition of Protonation (SIP): The bulky bromine atom and the nitro group physically hinder the approach of a proton to the amino group's lone pair. chemzipper.com Upon protonation, the nitrogen atom rehybridizes from sp² to sp³, and the resulting -NH₃⁺ group requires more space, leading to increased steric strain with the adjacent ortho groups. wikipedia.org This destabilizes the conjugate acid, making ortho-substituted anilines weaker bases than their corresponding meta and para isomers, and often weaker than aniline itself. byjus.comquora.comquora.com

Steric Inhibition of Resonance (SIR): The steric clash between the -NH₂ group and its ortho neighbors can force the amino group to twist out of the plane of the benzene (B151609) ring. chemzipper.comwikipedia.org This misalignment disrupts the orbital overlap necessary for effective resonance, reducing the delocalization of the nitrogen's lone pair into the ring. A similar effect can occur with the nitro group. This inhibition of resonance alters the electronic distribution and reactivity of the molecule.

By modifying the substituents in derivatives of this compound, chemists can strategically manipulate these electronic and steric parameters to control reaction selectivity and design molecules with specific electronic properties for applications in materials science.

This compound in Analytical Chemistry and Reagent Development

The unique substitution pattern of this compound makes it and its derivatives relevant in the fields of analytical chemistry and as building blocks for the development of novel reagents.

Role in Analytical Chemistry: Aniline and its derivatives, particularly nitroanilines, are widely used in industrial processes for manufacturing dyes, pharmaceuticals, and polymers. thermofisher.com As a result, they can be released into the environment and are considered pollutants of concern due to their toxicity and suspected carcinogenicity. thermofisher.comresearchgate.net This necessitates the development of sensitive and reliable analytical methods for their detection in environmental samples like drinking and wastewater. thermofisher.com

Common analytical techniques for detecting nitroanilines include high-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE). thermofisher.comresearchgate.net Because these compounds are often present at very low concentrations, a pre-concentration step using solid-phase extraction (SPE) is frequently employed. thermofisher.com The polysubstituted nature of this compound gives it distinct polarity and spectroscopic properties, making it a candidate for detection by such methods. Its structure, featuring a charge-transfer character from the amino to the nitro group, is also conducive to spectrophotometric analysis. acs.org While specific methods for this exact compound are not widely documented, it falls into a class of compounds actively monitored for environmental and health reasons. 888chem.com

Application in Reagent Development: Substituted anilines are foundational building blocks in medicinal chemistry and materials science. thermofisher.combiopartner.co.uk The functional groups on this compound provide multiple handles for constructing more complex molecules, making it a potentially valuable intermediate or reagent.

Pharmaceutical Synthesis: Anilines are a common motif in drug candidates. biopartner.co.ukacs.org For example, related substituted anilines like 4-bromo-2-methoxyaniline (B48862) are used as reagents in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors, a class of anti-cancer drugs. thermofisher.com The ability to selectively react the bromo, nitro, and amino groups of this compound allows for the systematic generation of chemical libraries to screen for biological activity.

Dye Synthesis: Nitroanilines are classic precursors in the synthesis of azo dyes. researchgate.net The amino group can be diazotized and coupled with other aromatic systems to produce highly colored compounds. The specific substituents on the ring would modulate the color and fastness properties of the resulting dye.

The strategic placement of the bromo, fluoro, and nitro groups offers a platform for creating a diverse array of derivatives with tailored properties for various advanced applications.

Vii. Conclusion and Future Perspectives in 2 Bromo 4 Fluoro 6 Nitroaniline Research

Summary of Key Research Findings for 2-Bromo-4-fluoro-6-nitroaniline

Direct and extensive research focused exclusively on this compound (CAS 10472-88-5) is not widely available in public literature. chemscene.com However, the scientific importance of this structural motif is underscored by comprehensive research into its isomers and related compounds. These studies provide a clear blueprint for the potential applications and research themes relevant to this compound.

Key findings from related substituted anilines demonstrate their critical role as intermediates in several high-value applications:

Pharmaceutical Synthesis: The isomeric compound 2-Bromo-5-fluoro-4-nitroaniline is a vital intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably for certain cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Similarly, 2-fluoro-4-nitroaniline (B181687) is a key starting material for a potent antibiotic drug candidate being developed for tuberculosis. nih.gov This highlights the value of the bromo-fluoro-nitroaniline scaffold in constructing complex therapeutic molecules.

Medicinal Chemistry Building Blocks: Compounds like 2-Bromo-4-nitroaniline serve as reagents in the synthesis of novel heterocyclic compounds, such as tetrahydrothienopyridopyrimidine derivatives, which have shown promising antibacterial and antifungal activities. chemicalbook.com It has also been utilized in creating inhibitors of Trypanosoma cruzi sterol 14α-demethylase as potential treatments for Chagas disease. chemicalbook.com

Structural and Materials Chemistry: The crystal structures of related compounds, such as 2-Bromo-4-nitroaniline, have been elucidated to understand the influence of intramolecular and intermolecular interactions (like hydrogen bonding) on molecular conformation and crystal packing. researchgate.netnih.gov Such fundamental studies are crucial for designing new materials with specific physical properties.

Toxicological and Environmental Research: The broader class of nitroaromatic compounds is under scrutiny for its environmental and health impacts. For instance, 2-Bromo-4,6-dinitroaniline (BDNA), an azo-dye-related pollutant, has been studied for its hepatotoxicity, revealing mechanisms involving the gut-liver axis. nih.gov This underscores the importance of toxicological assessment for any new nitroaromatic intermediate.

The table below summarizes key research applications for compounds structurally related to this compound.

Research Applications of Structurally Related Aniline (B41778) Derivatives

| Compound Name | Research Area | Specific Application/Finding |

|---|---|---|

| 2-Bromo-5-fluoro-4-nitroaniline | Pharmaceutical Intermediate | Key building block for CFTR modulator drugs. |

| 2-Fluoro-4-nitroaniline | Pharmaceutical Intermediate | Starting material for tuberculosis drug candidate TBI-223. nih.gov |

| 2-Bromo-4-nitroaniline | Medicinal Chemistry | Reagent for synthesizing novel antibacterial and antifungal agents. chemicalbook.com |

| 2-Bromo-4,6-dinitroaniline | Toxicology | Studied for hepatotoxic effects as an environmental pollutant. nih.gov |

| 2-Bromo-4-nitroaniline | Materials Science | Subject of crystallographic studies to analyze molecular structure. researchgate.netnih.gov |

Challenges and Opportunities in this compound Research

The advancement of research involving this compound is presented with a distinct set of challenges and corresponding opportunities.

Challenges:

Selective Synthesis: A primary challenge lies in the regioselective synthesis of the compound itself. The presence of multiple substituents on the aniline ring makes reactions like bromination and nitration difficult to control, often resulting in a mixture of isomers. google.comgoogle.com Achieving high purity and yield for the desired 2-bromo-4-fluoro-6-nitro configuration is a significant synthetic hurdle that must be overcome for practical application.

Scalability and Cost-Effectiveness: Developing an industrial-scale manufacturing process that is both economically viable and environmentally benign is a major challenge. The synthesis of related compounds has often required multi-step processes and the use of hazardous reagents, necessitating extensive optimization to ensure safety and reduce costs. nih.gov

Limited Commercial Availability: While listed by some chemical suppliers, its availability may be limited to small, research-grade quantities, which can impede larger-scale studies. chemscene.com

Opportunities:

Novel Pharmaceutical Scaffolds: The unique electronic and steric properties imparted by the ortho-bromo, ortho-nitro, and para-fluoro substituents make it a highly attractive, yet underexplored, building block for new drug discovery programs. It offers a unique scaffold for creating libraries of compounds for screening against various biological targets.

Agrochemical Development: Substituted anilines are a cornerstone of the agrochemical industry. This compound could be investigated as a precursor for novel herbicides, pesticides, or fungicides, where its specific substitution pattern might lead to enhanced potency or a novel mode of action.

Advanced Materials: The compound could serve as a monomer or key intermediate for specialty polymers, dyes, or other functional materials where its properties could contribute to desired thermal, optical, or electronic characteristics.

Emerging Trends and Interdisciplinary Collaborations for this compound

Future research on this compound is poised to benefit from emerging scientific trends and will likely require a multidisciplinary approach to unlock its full potential.

Emerging Trends:

Computational Chemistry and Predictive Modeling: The use of computational tools, such as Density Functional Theory (DFT), can predict the reactivity, stability, and potential biological activity of molecules. frontiersin.org Applying these methods to this compound and its potential derivatives can guide synthetic efforts and prioritize targets, saving significant time and resources.

Flow Chemistry and Process Optimization: Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing for handling potentially hazardous reactions like nitration. This trend is critical for developing a viable industrial synthesis of the compound.

Advanced Analytical Techniques: The development of highly sensitive analytical methods is crucial for detecting and quantifying nitroaromatic compounds. Research into advanced sensors, such as those based on luminescent lanthanide-organic frameworks, could be adapted for monitoring this compound in environmental or biological samples. nih.gov

Green Chemistry Approaches: A strong emphasis on green chemistry will drive the development of synthetic routes that use less hazardous solvents, avoid toxic reagents, and minimize waste, aligning with modern standards for sustainable chemical manufacturing. nih.gov

Interdisciplinary Collaborations:

Organic Chemists and Chemical Engineers: Collaboration is essential to move from a laboratory-scale synthesis to a robust, scalable, and economical industrial process.

Medicinal Chemists and Biologists: A partnership is needed to design and synthesize novel derivatives of this compound and to evaluate their efficacy and mechanism of action against various diseases.

Crystallographers and Computational Chemists: Working together, these disciplines can determine the precise three-dimensional structures of new derivatives and use this information to build predictive models for rational drug and materials design. researchgate.netfrontiersin.org

Toxicologists and Environmental Scientists: Given the known hazards of some nitroaromatic compounds, early collaboration with toxicologists is crucial to assess the safety profile of this compound and its derivatives, ensuring that any potential applications are safe for human health and the environment. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 2-Bromo-4-fluoro-6-nitroaniline to ensure long-term stability?

- Methodological Answer : The compound should be stored as a solid or powder at -20°C in airtight containers to prevent degradation. Evidence from synthesis protocols indicates that refrigeration minimizes decomposition, with a recommended storage duration of 1 year under these conditions . Purity (>98% by GC) should be verified periodically using analytical techniques like gas chromatography (GC) .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer : Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure via characteristic peaks for bromine, fluorine, and nitro groups.

- Gas Chromatography (GC) : For assessing purity (>98% threshold) .

- Melting Point Analysis : A sharp melting point range of 70–72°C serves as a preliminary purity indicator .

Cross-referencing with spectral databases (e.g., PubChem: 354333931) ensures accuracy .

Q. What synthetic strategies are effective for introducing bromine and nitro groups regioselectively in aromatic amines?

- Methodological Answer : Regioselective bromination and nitration can be achieved using directing groups. For example:

- Nitration First : The nitro group directs bromination to the meta position due to its strong electron-withdrawing effect.

- Bromination First : Bromine acts as an ortho/para director, but subsequent nitration may require controlled conditions to avoid over-substitution.

Comparative studies with analogs like 2-Bromo-4,6-dinitroaniline (CAS 1817-73-8) highlight the importance of reaction stoichiometry and temperature .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Contradictions often arise from incomplete solvent or steric effects in simulations. To resolve:

- Cross-Validation : Use multiple computational methods (DFT, MD) and compare with experimental kinetics.

- Experimental Replication : Vary conditions (e.g., solvent polarity, temperature) to isolate variables.

This approach aligns with iterative qualitative research frameworks for data contradiction analysis .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Methodological Answer : The compound’s stability is influenced by:

- Electron-Withdrawing Groups : The nitro group enhances resistance to electrophilic attack in acidic media.

- Base Sensitivity : The amine group may deprotonate under basic conditions, leading to decomposition.

Accelerated stability studies (e.g., HPLC monitoring under pH gradients) are recommended to map degradation pathways .

Q. How can crystallographic data refine the understanding of this compound’s molecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-level insights into bond angles, halogen bonding, and packing motifs. Comparative analysis with perfluoroalkyl analogs (e.g., 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline) reveals steric and electronic effects of fluorine substituents .

Q. What role does this compound play in synthesizing fluorinated pharmaceuticals?

- Methodological Answer : As an N-F electrophilic fluorination precursor, it participates in:

- Cross-Coupling Reactions : Suzuki-Miyaura couplings to introduce fluorinated aryl groups.

- Nucleophilic Aromatic Substitution : Replacement of bromine with amines or thiols in drug intermediates.

Studies on analogs like 4-Bromo-2-fluoroaniline (CAS 367-24-8) demonstrate its utility in constructing bioactive molecules .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。